4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is a chemical compound known for its unique structure and properties It is a derivative of pyrazolo[3,4-b]pyridine, which is a fused heterocyclic compound containing both pyrazole and pyridine rings
Preparation Methods
The synthesis of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps. One common method includes the reaction of 4-chloropyrazolo[3,4-b]pyridine with 2-(trimethylsilyl)ethanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The chloro group and the pyrazolo[3,4-b]pyridine core can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine include:
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a similar structure but different ring fusion.
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid: Another derivative with a boronic acid group, offering different reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18ClN3OSi |
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Molecular Weight |
283.83 g/mol |
IUPAC Name |
2-[(4-chloropyrazolo[3,4-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-12-10(8-15-16)11(13)4-5-14-12/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
LXUBVELWZNTJEF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=NC=CC(=C2C=N1)Cl |
Origin of Product |
United States |
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